molecular formula C27H32N4O3S B2481919 N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1115999-27-3

N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2481919
CAS No.: 1115999-27-3
M. Wt: 492.64
InChI Key: CSCMROWPYILRML-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and various substituents including dimethoxyphenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can undergo various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halides, acids, and bases, used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds such as:

    N-(2,4-dimethoxyphenyl)methylamine: A simpler compound with similar substituents but lacking the piperidine and pyrimidine rings.

    N-(2,5-dimethylphenyl)sulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.

    Piperidine carboxamides: A class of compounds with similar piperidine rings but different substituents.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-18-5-6-19(2)24(13-18)35-26-15-25(29-17-30-26)31-11-9-20(10-12-31)27(32)28-16-21-7-8-22(33-3)14-23(21)34-4/h5-8,13-15,17,20H,9-12,16H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMROWPYILRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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